molecular formula C18H8Cl4N2O7 B341881 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B341881
M. Wt: 506.1 g/mol
InChI Key: WACMGBHURZBOAM-UHFFFAOYSA-N
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Description

2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound It features a nitrophenyl group, a tetrachlorinated isoindoline moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps:

    Formation of the Isoindoline Moiety: The tetrachlorinated isoindoline can be synthesized through the chlorination of isoindoline derivatives under controlled conditions.

    Nitration of Phenyl Group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric and sulfuric acids.

    Esterification: The final step involves the esterification of the nitrophenyl and isoindoline intermediates using an appropriate esterifying agent, such as acetic anhydride, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated isoindoline moiety can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives of the phenyl group.

    Reduction: Amino derivatives of the phenyl group.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

    Biological Research: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionate: Similar structure with a propionate ester linkage.

    2-(3-nitrophenyl)-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyrate: Similar structure with a butyrate ester linkage.

Uniqueness

The uniqueness of 2-{3-nitrophenyl}-2-oxoethyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate lies in its specific ester linkage and the combination of nitrophenyl and tetrachlorinated isoindoline moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H8Cl4N2O7

Molecular Weight

506.1 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H8Cl4N2O7/c19-13-11-12(14(20)16(22)15(13)21)18(28)23(17(11)27)5-10(26)31-6-9(25)7-2-1-3-8(4-7)24(29)30/h1-4H,5-6H2

InChI Key

WACMGBHURZBOAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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